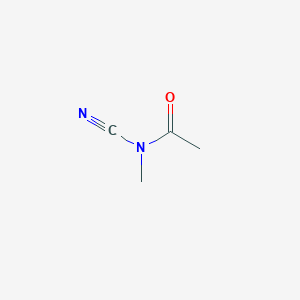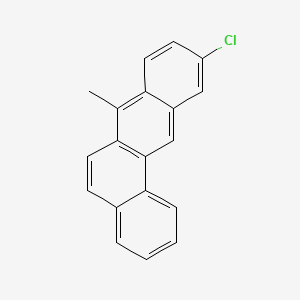
10-Chloro-7-methylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-7-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Cl . This compound is a derivative of benz(a)anthracene, where a chlorine atom is substituted at the 10th position and a methyl group at the 7th position. It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-7-methylbenz(a)anthracene typically involves the chlorination of 7-methylbenz(a)anthracene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 10th position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-7-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
10-Chloro-7-methylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: This compound is employed in studies related to carcinogenesis and mutagenesis due to its structural similarity to other carcinogenic PAHs.
Medicine: Research involving this compound contributes to understanding the mechanisms of chemical-induced cancer and the development of potential therapeutic agents.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 10-Chloro-7-methylbenz(a)anthracene involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates that can alkylate DNA.
Comparison with Similar Compounds
7-Methylbenz(a)anthracene: Lacks the chlorine substitution at the 10th position.
10-Chlorobenz(a)anthracene: Lacks the methyl group at the 7th position.
7,12-Dimethylbenz(a)anthracene: Contains an additional methyl group at the 12th position.
Uniqueness: 10-Chloro-7-methylbenz(a)anthracene is unique due to the presence of both a chlorine atom and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
6366-24-1 |
|---|---|
Molecular Formula |
C19H13Cl |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
10-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
InChI Key |
JUWMMXBWSDLPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


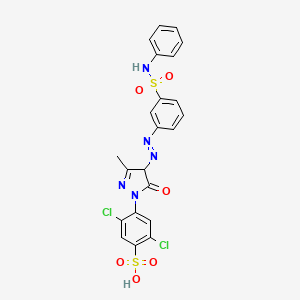
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
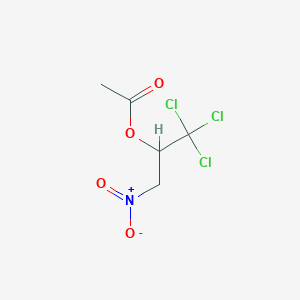
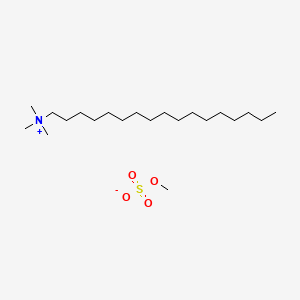
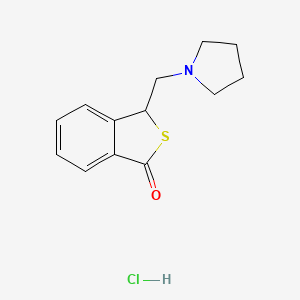
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
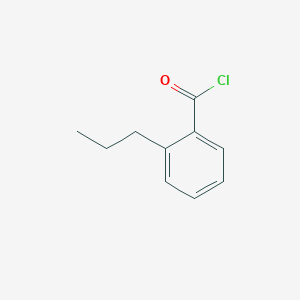
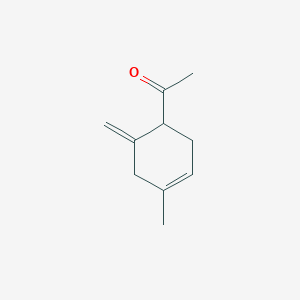
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
